molecular formula C10H8ClN B040749 1-(2-Chlorophenyl)cyclopropanecarbonitrile CAS No. 122143-18-4

1-(2-Chlorophenyl)cyclopropanecarbonitrile

Cat. No.: B040749
CAS No.: 122143-18-4
M. Wt: 177.63 g/mol
InChI Key: QZTBYZDCUXBPLS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C₁₀H₈ClN. It is a white or light yellow solid with a distinct odor. This compound is soluble in organic solvents such as ethanol and dimethyl ketone but is insoluble in water .

Preparation Methods

1-(2-Chlorophenyl)cyclopropanecarbonitrile can be synthesized through the reaction of 1-(2-chlorophenyl)cyclopropane with hydrogen cyanide. This reaction typically requires an inert atmosphere to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

1-(2-Chlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)cyclopropanecarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.

    Biology: Researchers use it to study the effects of cyclopropane derivatives on biological systems.

    Medicine: It is investigated for potential pharmaceutical applications, including its role in drug development.

    Industry: This compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)cyclopropanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its behavior in different environments .

Comparison with Similar Compounds

1-(2-Chlorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

  • 1-(2-Bromophenyl)cyclopropanecarbonitrile
  • 1-(2-Fluorophenyl)cyclopropanecarbonitrile
  • 1-(2-Methylphenyl)cyclopropanecarbonitrile

These compounds share a similar cyclopropane structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly impact their chemical properties and reactivity, making this compound unique in its applications and behavior .

Biological Activity

Chemical Structure and Properties

1-(2-Chlorophenyl)cyclopropanecarbonitrile is characterized by its unique cyclopropane ring structure, which contributes to its biological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula

  • C : 10
  • H : 8
  • Cl : 1
  • N : 1

Molecular Weight

  • Approximately 179.63 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to CPC exhibit significant antimicrobial activity. A study demonstrated that derivatives of cyclopropanecarbonitriles possess inhibitory effects against various bacterial strains, suggesting that CPC may also share this property .

Anti-inflammatory Properties

CPC has been investigated for its anti-inflammatory effects. In vitro studies have shown that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in stimulated microglial cells. This suggests potential applications in treating neuroinflammatory conditions .

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on cyclopropanecarbonitrile derivatives reported that certain compounds significantly reduced inflammation markers in LPS-stimulated rat primary microglial cells. This indicates a promising avenue for CPC as a therapeutic agent in neuroinflammatory diseases .
  • Mechanistic Insights : The mechanism by which CPC exerts its effects may involve the modulation of receptor activity, particularly the formyl peptide receptor (FPR). Compounds activating FPR have shown promise in reducing inflammatory responses, highlighting the potential of CPC in similar pathways .

Data Table: Biological Activity Summary

Activity TypeEffect ObservedReference
AntimicrobialInhibitory against bacterial strains
Anti-inflammatoryReduced IL-1β and TNF-α levels
Receptor ModulationPotential FPR activation

Safety and Toxicity Considerations

While the biological activities of CPC are promising, safety assessments are crucial. Historical data suggest that compounds with similar structures may exhibit varying degrees of toxicity depending on their chemical modifications. Ongoing research is necessary to establish a comprehensive safety profile for CPC.

Properties

IUPAC Name

1-(2-chlorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTBYZDCUXBPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437987
Record name 1-(2-Chlorophenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122143-18-4
Record name 1-(2-Chlorophenyl)cyclopropanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 13.1 g of 2-chlorophenylacetonitrile and 20.3 g of 1,2-dibromopropane in 142 ml of DMF is mixed with 9 g of sodium hydride (55–65% in oil] at room temperature. It is stirred for several hours and carefully added to water. After extraction with ethyl acetate and filtration by silica gel, the desired product is obtained: 13.1 g
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
142 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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